molecular formula C11H16N4O B8109761 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-1-one

2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-1-one

Cat. No.: B8109761
M. Wt: 220.27 g/mol
InChI Key: IISHMAZJHVMDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[44]nonan-1-one is a heterocyclic compound that features a spirocyclic structure with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a spirocyclic amine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the spirocyclic structure may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

  • 1-(5,10-Dihydro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-3-methyl-1H-pyrazol-5(4H)-one
  • 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide

Comparison: Compared to similar compounds, 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-1-one is unique due to its spirocyclic structure, which may confer distinct biological activities and chemical reactivity. The presence of the spirocyclic moiety can influence the compound’s pharmacokinetic properties, such as its stability and solubility, making it a valuable scaffold for drug development.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-14-7-9(6-13-14)15-5-3-11(10(15)16)2-4-12-8-11/h6-7,12H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISHMAZJHVMDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCC3(C2=O)CCNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.